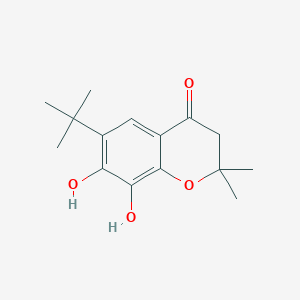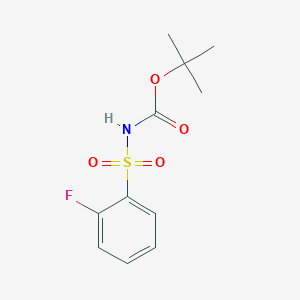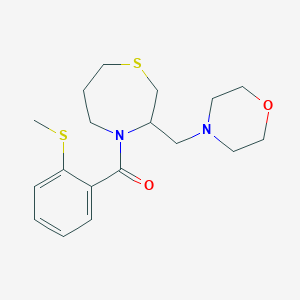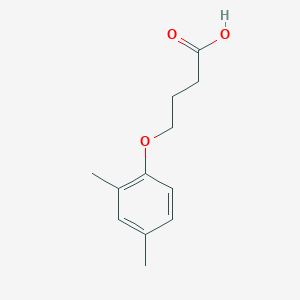
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one" is a derivative of the chromene family, which is known for its diverse biological activities. Chromene derivatives have been extensively studied due to their potential applications in medicinal chemistry and material science. The tert-butyl group attached to the chromene core in the 6-position is a common structural motif that can influence the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various synthetic routes. One such method involves a one-pot synthesis using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, which includes a domino process of Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization . Another approach for synthesizing a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, involves the condensation of (3E)-2-oxo-4-phenylbut-3-enoate methyl ester with 4-tert-butylphenol, followed by cyclodehydration and aqueous hydrolysis in the presence of AuCl3/3AgOTf . These methods highlight the versatility and adaptability of synthetic strategies to obtain chromene derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one reveals the orientation of the tert-butyl group in relation to the chromene ring system and the presence of weak C—H⋯O hydrogen bonds that stabilize the structure in the solid state . Similarly, X-ray crystallographic analysis of related compounds provides insights into the molecular conformation and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecule .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, which are essential for further functionalization and application in the synthesis of complex molecules. The presence of reactive sites such as hydroxyl groups and the chromene core allows for a range of transformations, including condensation reactions to form Schiff bases, as well as cyclodehydration and hydrolysis steps . These reactions are crucial for the modification of the chromene scaffold and the introduction of new functional groups that can enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by the substituents attached to the core structure. The tert-butyl group, for example, can impart steric bulk and affect the solubility and crystallinity of the compound. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can influence the melting point, boiling point, and stability of the compound. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide information about their chemical environment . Additionally, thermal analysis and density functional theory (DFT) calculations can be employed to understand the stability and electronic properties of these molecules .
特性
IUPAC Name |
6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)9-6-8-10(16)7-15(4,5)19-13(8)12(18)11(9)17/h6,17-18H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFBQMOFGAMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C(=C2O1)O)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)





![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)

![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)

